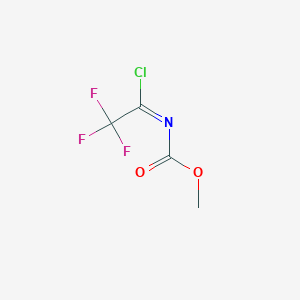
methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate
Overview
Description
Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate, also known as MTBE, is a compound used in the synthesis of various organic compounds. It is a colorless liquid with a sweet smell and a boiling point of 50°C. It is a widely used reagent in organic synthesis due to its ability to form stable carbon-carbon bonds.
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatographic Technique : A method using high-performance liquid chromatography (HPLC) with post-column fluorometric labeling has been developed for the determination of carbamate insecticides. This technique provides high resolution, sensitivity, and selectivity for detecting carbamates at nanogram levels (Krause, 1979).
Fluorigenic Labeling of Carbamates : A method involving fluorigenic labeling using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) has been applied to N-methyl carbamates. This approach allows for sensitive detection of carbamates, useful in environmental analytical chemistry (Lawrence & Frei, 1972).
Agricultural Applications
Insecticidal Selectivity : Research on N-substituted biscarbamoyl sulfides, closely related to methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate, has shown that certain derivatives are effective as selective insecticides. They are toxic to insects but substantially less toxic to mammals, indicating potential for safer pest control (Fahmy, Chiu, & Fukuto, 1974).
Sustained Release in Agricultural Applications : Solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of carbendazim (a methyl carbamate) and tebuconazole in agriculture. These carrier systems offer advantages in reducing environmental and human toxicity (Campos et al., 2015).
Polymer Science Applications
Metal-Catalyzed Living Radical Polymerization : N-Chloro carbamates, including methyl carbamates, have been used as initiators for the metal-catalyzed living radical polymerization of methacrylates. This approach facilitates the synthesis of polymers with functionalized chain-ends and complex architectures (Percec & Grigoras, 2005).
Synthesis of Methyl N-Phenyl Carbamate : A study focused on synthesizing methyl N-phenyl carbamate from aniline using methyl formate as a green and efficient carbonylating agent. This synthesis method is important for producing chemicals through carbon recycling (Yalfani et al., 2015).
properties
IUPAC Name |
methyl (NE)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF3NO2/c1-11-3(10)9-2(5)4(6,7)8/h1H3/b9-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHXJYVSUBUMB-XNWCZRBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/N=C(\C(F)(F)F)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (NE)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
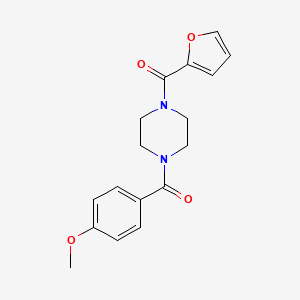
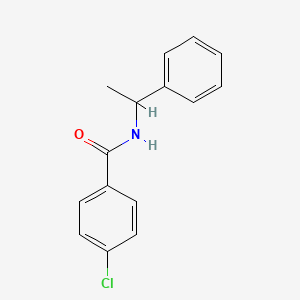
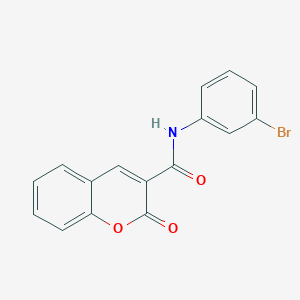

![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)
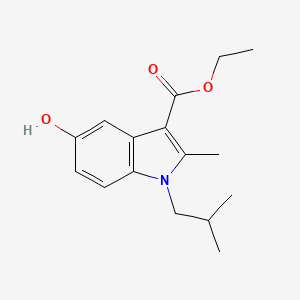
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)



![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)